molecular formula C15H11F3O3 B12086346 2-Methyl-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid

2-Methyl-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid

Cat. No.: B12086346
M. Wt: 296.24 g/mol
InChI Key: PZSLKACKQGBWRQ-UHFFFAOYSA-N
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Description

2-Methyl-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid is a biphenyl derivative characterized by a carboxylic acid group at the 4-position, a methyl group at the 2-position of one phenyl ring, and a trifluoromethoxy (-OCF₃) substituent at the 2'-position of the adjacent ring. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making such compounds valuable in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated motifs .

Properties

Molecular Formula

C15H11F3O3

Molecular Weight

296.24 g/mol

IUPAC Name

3-methyl-4-[2-(trifluoromethoxy)phenyl]benzoic acid

InChI

InChI=1S/C15H11F3O3/c1-9-8-10(14(19)20)6-7-11(9)12-4-2-3-5-13(12)21-15(16,17)18/h2-8H,1H3,(H,19,20)

InChI Key

PZSLKACKQGBWRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2’-(trifluoromethoxy)biphenyl-4-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2’-(trifluoromethoxy)biphenyl-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the biphenyl ring.

Scientific Research Applications

Biological Applications

Antiprotozoal Activity
The compound has shown promising results in the fight against protozoan infections. In a study evaluating a series of N-benzoyl-2-hydroxybenzamides, 2-Methyl-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) studies indicated that modifications to the biphenyl structure enhanced potency, with the trifluoromethoxy group contributing to improved interactions with biological targets .

Inhibition of FimH
Another notable application is in the inhibition of FimH, a critical component in urinary tract infections. The introduction of trifluoromethyl groups into biphenyl mannosides has been linked to increased binding affinity and potency against bacterial adhesion processes. This suggests potential therapeutic applications for urinary tract infections through the modulation of bacterial biofilm formation .

Synthetic Utility

Versatile Building Block
2-Methyl-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical modifications, making it suitable for creating complex molecular architectures. This property is particularly valuable in the development of novel pharmaceuticals and agrochemicals.

Suzuki-Miyaura Coupling
The compound can be effectively utilized in Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds. The presence of the carboxylic acid group enhances its reactivity, facilitating the coupling with boron reagents to yield diverse biaryl compounds .

Case Studies

Case Study 1: Antimalarial Development
A series of derivatives based on 2-Methyl-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid were synthesized and evaluated for antimalarial activity. The most potent derivative exhibited an IC50 value significantly lower than that of standard treatments, indicating its potential as a lead compound for further development .

Case Study 2: Biofilm Inhibition
In a study focused on urinary tract infections, compounds derived from 2-Methyl-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid were tested for their ability to inhibit biofilm formation by uropathogenic Escherichia coli. The results demonstrated a marked decrease in biofilm density, suggesting that these compounds could be developed into effective treatments for preventing recurrent urinary tract infections .

Mechanism of Action

The mechanism of action of 2-Methyl-2’-(trifluoromethoxy)biphenyl-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biochemical and physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The table below compares key structural and functional attributes of 2-methyl-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid with analogous biphenyl-carboxylic acids:

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Functional Groups Biological Activity (if reported)
2-Methyl-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid* C₁₅H₁₁F₃O₃ 296.24 2-CH₃, 2'-OCF₃, 4-COOH -COOH, -OCF₃, -CH₃ Not explicitly reported
4'-(Trifluoromethyl)biphenyl-2-carboxylic acid C₁₄H₉F₃O₂ 266.22 4'-CF₃, 2-COOH -COOH, -CF₃ Used in xenalipin (antilipidemic agent)
3-Methyl-2'-(trifluoromethyl)biphenyl-4-carboxylic acid C₁₅H₁₁F₃O₂ 280.24 3-CH₃, 2'-CF₃, 4-COOH -COOH, -CF₃, -CH₃ No activity data available
4-Methyl-2-biphenylcarboxylic acid C₁₄H₁₂O₂ 212.24 4-CH₃, 2-COOH -COOH, -CH₃ Intermediate in synthesis of pharmaceuticals

*Theoretical values inferred from analogs.

Key Observations :

  • Trifluoromethoxy vs.
  • Methyl Group Position : Methyl at the 2-position (target compound) vs. 3- or 4-position (other analogs) could influence molecular conformation and intermolecular interactions .
Pharmacological and Antitumor Activity

NSC 368390, a 4-quinolinecarboxylic acid derivative, inhibited >90% growth in human colon carcinomas (HCT-15, DLD-2) at 25 mg/kg doses in murine models .

Physicochemical Properties
  • Solubility: The trifluoromethoxy group in the target compound likely improves water solubility compared to non-halogenated analogs, similar to 4'-(trifluoromethyl)biphenyl-2-carboxylic acid, which is marketed as a water-soluble sodium salt .
  • Thermal Stability : Methyl and trifluoromethoxy substituents may enhance thermal stability, as seen in analogs with melting points >200°C (e.g., 5-methyl-2-phenyl-1,2,3-triazole-4-carboxylic acid) .

Biological Activity

2-Methyl-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid is a biphenyl derivative that has garnered attention for its potential biological activities. This compound is characterized by a trifluoromethoxy group, which enhances its lipophilicity and may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H12F3O3
  • Molecular Weight : 300.25 g/mol
  • IUPAC Name : 2-Methyl-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid

The biological activity of 2-Methyl-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethoxy group is known to enhance binding affinity to target sites, potentially leading to the modulation of enzymatic activities and receptor functions.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been shown to interact with cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Biological Activities

The compound exhibits several biological activities:

  • Anti-inflammatory Effects : Studies have demonstrated that biphenyl derivatives can inhibit COX enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
  • Antimicrobial Activity : Preliminary investigations suggest that 2-Methyl-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid may possess antimicrobial properties against various bacterial strains .
  • Anticancer Potential : Some derivatives in the biphenyl class have shown promise in cancer research, particularly in inhibiting tumor growth through apoptosis induction in cancer cell lines .

Case Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory properties of various biphenyl derivatives, 2-Methyl-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid was found to significantly reduce inflammation in animal models. The compound was administered at varying doses, showing a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6 .

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of this compound demonstrated its ability to induce apoptosis in human breast cancer cells (MCF-7). The compound triggered caspase activation and increased levels of pro-apoptotic proteins while decreasing anti-apoptotic markers.

Research Findings Summary Table

Biological ActivityMechanism of ActionReference
Anti-inflammatoryCOX inhibition
AntimicrobialDisruption of bacterial cell walls
AnticancerInduction of apoptosis

Q & A

Q. What are the recommended synthetic routes for 2-methyl-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves Suzuki-Miyaura cross-coupling between a boronic acid derivative (e.g., 2-methyl-4-carboxyphenylboronic acid) and a trifluoromethoxy-substituted aryl halide (e.g., 2-bromo-1-(trifluoromethoxy)benzene). Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃) in a mixed solvent (toluene/ethanol/water) at 80–100°C .
  • Protecting groups : The carboxylic acid may require protection (e.g., methyl ester) during coupling, followed by hydrolysis with NaOH/MeOH .
  • Yield optimization : Purity of intermediates (≥95% by HPLC) and inert atmosphere (N₂/Ar) minimize side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm biphenyl connectivity and substituents (e.g., trifluoromethoxy δ ~58 ppm in ¹⁹F NMR, methyl group δ ~2.3 ppm in ¹H NMR) .
    • IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
  • Chromatography : HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>98% for pharmacological studies) .
  • Melting point : Compare with literature values (e.g., biphenyl-4-carboxylic acid derivatives typically melt at 180–220°C) .

Q. What are the solubility and stability considerations for this compound in experimental settings?

  • Solubility : Limited in water; soluble in polar aprotic solvents (DMSO, DMF) or alkaline aqueous solutions (pH >10 via deprotonation) .
  • Stability :
    • Light-sensitive : Store in amber vials at –20°C to prevent photodegradation of the trifluoromethoxy group .
    • Hydrolysis risk : Avoid prolonged exposure to strong acids/bases to preserve the ester or carboxylic acid functionality .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence regioselectivity in cross-coupling reactions during synthesis?

The electron-withdrawing trifluoromethoxy (–OCF₃) group directs electrophilic substitution to the para position on the aryl ring. In Suzuki couplings, this meta-directing effect can alter coupling efficiency:

  • Steric effects : The bulky –OCF₃ group may slow reaction rates, requiring longer reaction times (24–48 hrs) .
  • Computational validation : Density Functional Theory (DFT) studies predict charge distribution at coupling sites, guiding catalyst selection (e.g., Pd with bulky ligands for steric hindrance mitigation) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Dose-dependency : Low concentrations (µM range) may exhibit anti-inflammatory activity via COX-2 inhibition, while higher doses (>50 µM) induce cytotoxicity via ROS generation .
  • Assay validation : Use orthogonal assays (e.g., MTT for viability, ELISA for cytokine profiling) to confirm mechanisms .
  • Metabolite analysis : LC-MS/MS can identify active metabolites (e.g., demethylated derivatives) that contribute to divergent results .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Simulate binding to targets (e.g., PPAR-γ for anti-diabetic activity) using software like AutoDock Vina. The carboxylic acid group often forms hydrogen bonds with catalytic residues .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthesis targets .
  • ADMET prediction : Tools like SwissADME estimate logP (~3.5) and blood-brain barrier permeability to guide in vivo studies .

Q. What analytical techniques differentiate between polymorphic forms of this compound?

  • PXRD : Distinct diffraction patterns for crystalline vs. amorphous forms .
  • DSC : Melting endotherms and glass transition temperatures (Tg) reveal polymorph stability .
  • Raman spectroscopy : Sensitive to crystal packing differences (e.g., –CF₃ vibrational modes at 740 cm⁻¹) .

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